![molecular formula C16H24N2OS B7594101 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide, also known as PEP, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. PEP is a synthetic compound that is derived from piperidine, and it has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to activate certain receptors in the body, such as the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects
3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide has been found to exhibit a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide has been found to have a low toxicity profile, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide for lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may be more harmful to cells or animals. Additionally, 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide has been found to exhibit a range of biological activities, making it a versatile tool for investigating various signaling pathways in the body. However, one limitation of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide. One area of interest is the development of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the investigation of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide's mechanism of action, which may lead to the discovery of new signaling pathways in the body. Additionally, further studies are needed to determine the optimal dosage and administration of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide for different applications.
Synthesemethoden
The synthesis of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide involves the reaction of piperidine with ethyl 2-bromoisobutyrate, followed by the reaction of the resulting compound with phenylsulfanyl ethanamine. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. As a result, it has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and neuropathic pain.
Eigenschaften
IUPAC Name |
3-[1-(2-phenylsulfanylethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c17-16(19)9-8-14-5-4-10-18(13-14)11-12-20-15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOBCSSXBSUDQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCSC2=CC=CC=C2)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)
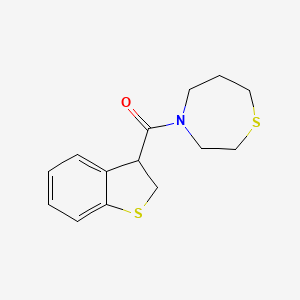

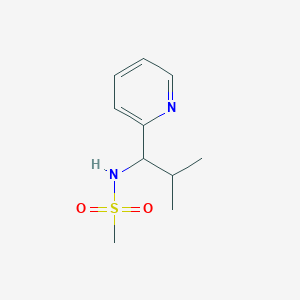
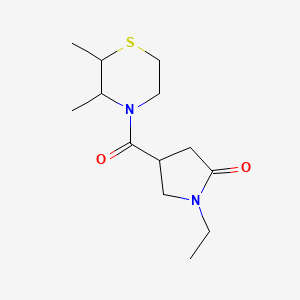
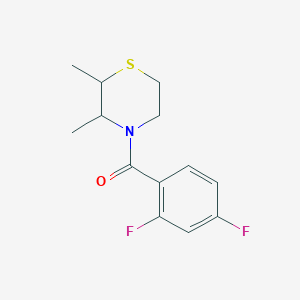
![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
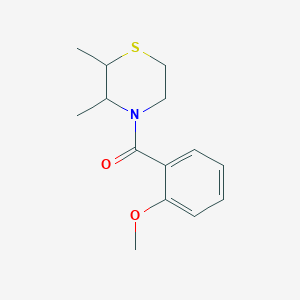

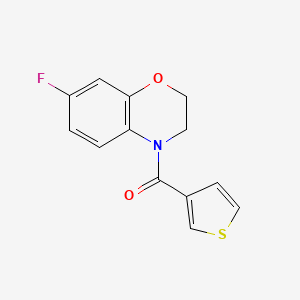
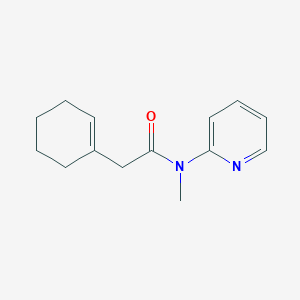
![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)